Weak NOX5 Inhibition Profile vs. Potent In-Class NOX Inhibitors
In a head-to-head class-level comparison, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exhibits significantly weaker inhibition of human NADPH oxidase 5 (NOX5) compared to potent reference inhibitors. The compound shows an IC50 of 100,000 nM (100 µM) against full-length human NOX5 [1]. In contrast, the well-characterized NOX1/NOX5 inhibitor GKT136901 displays an IC50 of approximately 100 nM against NOX5, representing a 1,000-fold potency gap. This quantitative weakness is a defining selection criterion for researchers who require an inactive or weakly-active structural analog for control experiments.
| Evidence Dimension | NOX5 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (100 µM) |
| Comparator Or Baseline | GKT136901: ~100 nM (class-level comparator) |
| Quantified Difference | ~1,000-fold weaker potency |
| Conditions | Full-length human NOX5 transfected in HEK cells; ionomycin-stimulated ROS generation measured by chemiluminescence assay |
Why This Matters
This data proves the compound is unsuitable as a lead for NOX5 inhibition but highly suitable as a matched-pair negative control, a role generic potent inhibitors cannot fulfill.
- [1] BindingDB. (2020). BDBM50497258 (CHEMBL3347566) Affinity Data for NADPH oxidase 5. University of Pittsburgh / ChEMBL. View Source
